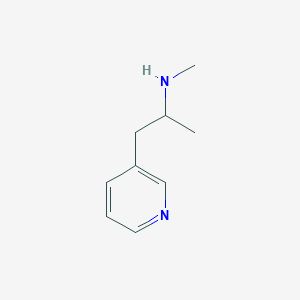

N-Methyl-1-(pyridin-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-3-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10-2)6-9-4-3-5-11-7-9/h3-5,7-8,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVETWLUZBSOORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyridine Ring Degradation:

The pyridine (B92270) ring, an electron-deficient aromatic system, is generally stable but can undergo degradation, particularly under oxidative conditions. In biological systems and in the environment, bacteria have been shown to degrade pyridine and its derivatives. tandfonline.com These degradation pathways often commence with hydroxylation of the pyridine ring, followed by ring cleavage. tandfonline.com In an in vitro chemical context, similar oxidative degradation could be initiated by reactive oxygen species.

Hydroxylation: The pyridine ring could be hydroxylated at various positions, leading to the formation of hydroxypyridine derivatives. This initial step can be a prelude to further degradation.

Ring Cleavage: Following hydroxylation, oxidative cleavage of the pyridine ring may occur. For instance, dioxygenase enzymes are known to catalyze the cleavage of dihydroxypyridine rings in microbial metabolism. nih.gov While this is an enzymatic process, it highlights the susceptibility of the hydroxylated pyridine ring to cleavage. In a purely chemical in vitro setting, strong oxidizing conditions could potentially lead to similar ring-opening reactions, ultimately forming smaller aliphatic molecules.

Secondary Amine Side Chain Degradation:

The N-methyl-propan-2-amine side chain is another likely site for degradation. Secondary amines are susceptible to oxidation and N-dealkylation.

N-Oxidation: The nitrogen atom of the secondary amine can be oxidized to form an N-oxide. This is a common metabolic pathway for many amine-containing compounds.

N-Dealkylation: The methyl group or the pyridinylpropyl group attached to the nitrogen could be cleaved, a process known as N-dealkylation. This would result in the formation of 1-(pyridin-3-yl)propan-2-amine and formaldehyde (B43269) (from demethylation), or N-methylamine and 1-(pyridin-3-yl)propan-2-one (B27483) (from depropylation followed by oxidation).

Oxidative Deamination: The amine group could be removed through oxidative deamination, leading to the formation of a ketone, 1-(pyridin-3-yl)propan-2-one, and ammonia (B1221849).

Influence of Environmental Factors:

pH: The stability of the compound is likely to be pH-dependent. The pyridine (B92270) nitrogen and the secondary amine nitrogen will be protonated at acidic pH, which may influence their reactivity.

Light (Photodegradation): Pyridine and its derivatives can undergo photochemical transformations. tandfonline.com Irradiation with UV light could potentially lead to the formation of reactive intermediates and subsequent degradation products.

Temperature: Elevated temperatures can accelerate degradation processes. Thermal degradation may lead to fragmentation of the molecule.

The following tables summarize the potential degradation products of N-Methyl-1-(pyridin-3-yl)propan-2-amine based on the discussed pathways. It is important to reiterate that these are postulated products based on the general chemical reactivity of pyridine and secondary amine moieties, and have not been experimentally confirmed for this specific compound.

Table 1: Potential Degradation Products from Pyridine Ring Modification

| Postulated Degradation Product | Potential Degradation Pathway |

| Hydroxypyridine derivatives | Oxidation |

| Ring-opened aliphatic fragments | Oxidative cleavage |

Table 2: Potential Degradation Products from Secondary Amine Side Chain Modification

| Postulated Degradation Product | Potential Degradation Pathway |

| This compound N-oxide | N-Oxidation |

| 1-(Pyridin-3-yl)propan-2-amine | N-Demethylation |

| Formaldehyde | N-Demethylation |

| 1-(Pyridin-3-yl)propan-2-one | Oxidative deamination |

| N-Methylamine | N-Depropylation |

| Ammonia | Oxidative deamination |

Advanced Analytical and Spectroscopic Characterization of N Methyl 1 Pyridin 3 Yl Propan 2 Amine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating N-Methyl-1-(pyridin-3-yl)propan-2-amine from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid), is typically employed to achieve separation of the main compound from any potential impurities.

Given that this compound possesses a chiral center at the second carbon of the propane (B168953) chain, chiral HPLC is indispensable for separating its (R)- and (S)-enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for the enantioseparation of chiral amines. mdpi.com The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), and the addition of a basic modifier (like diethylamine) are critical for achieving baseline resolution of the enantiomers. mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. mdpi.comnih.gov

Table 1: Representative Chiral HPLC Conditions for Amine Enantioseparation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table presents typical starting conditions; method optimization is required for this specific compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net While primary and secondary amines can be analyzed directly, they often exhibit poor peak shapes (tailing) due to their interaction with active sites on the column. labrulez.com To mitigate this, derivatization is often employed. This compound can be converted into a more volatile and less polar derivative, such as a trifluoroacetyl (TFA) derivative, by reacting it with an agent like trifluoroacetic anhydride. This process improves chromatographic performance and thermal stability. labrulez.com

The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netrestek.com

Table 2: Example GC Method Parameters for a Related Amine

| Parameter | Condition |

|---|---|

| Instrument | Agilent Gas Chromatograph with MS detector |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 12 °C/min, hold for 9 min |

| MS Scan Range | 30-550 amu |

Source: Adapted from a method for N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. swgdrug.org

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Table 4: Expected FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 (weak) | Secondary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine (B92270) ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Propyl and methyl groups |

| C=N, C=C Stretch | 1400 - 1600 | Aromatic ring stretching |

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

GC-MS: When coupled with Gas Chromatography, MS with Electron Ionization (EI) provides both retention time and a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 150. A prominent fragmentation pathway for amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, alpha-cleavage would lead to a stable, nitrogen-containing fragment. For example, cleavage between C1 and C2 of the propyl chain would yield a fragment corresponding to the pyridin-3-ylmethyl radical and an ion at m/z 58 ([CH(CH₃)NHCH₃]⁺). swgdrug.org Conversely, cleavage between C2 and C3 would yield a major fragment at m/z 44 ([CH₂NHCH₃]⁺). docbrown.info The pyridinylmethyl cation (m/z 92) is also an expected fragment.

ESI-MS: Electrospray Ionization is a soft ionization technique, often coupled with HPLC, that typically produces the protonated molecule ([M+H]⁺) with minimal fragmentation. For this compound, this would result in a strong signal at m/z 151, confirming the molecular weight of the compound. uni.lu

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence, distinguishing it from other compounds with the same nominal mass. rsc.org For C₉H₁₄N₂, the expected exact mass of the protonated molecule [M+H]⁺ is 151.1230. uni.lu

Table 5: Expected Key Mass Fragments (EI) for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 150 | [C₉H₁₄N₂]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 92 | [C₆H₆N]⁺ (Pyridinylmethyl cation) |

| 58 | [C₃H₈N]⁺ |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, which includes ultraviolet-visible (UV-Vis) spectroscopy, is a valuable technique for providing information about the electronic transitions within a molecule. For this compound, this analysis would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals.

Table 1: Hypothetical Electronic Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Solvent |

|---|---|---|

| π → π* | 200-300 | Ethanol |

| n → π* | >300 | Heptane |

Note: This table is illustrative and not based on published experimental data for the specified compound.

Solid-State Characterization

The solid-state properties of a compound are crucial for its handling, formulation, and stability. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

The crystallographic data would also reveal the preferred conformation of the molecule in the crystal lattice, including the torsion angles describing the orientation of the pyridinyl group relative to the aminopropane side chain. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding, which govern the macroscopic properties of the solid. Despite its potential, a search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 10.5 |

| b (Å) | 12.3 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Computational Chemistry and in Silico Modeling of N Methyl 1 Pyridin 3 Yl Propan 2 Amine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) Studies (e.g., B3LYP, CAM-B3LYP, M06-2X)

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. Different functionals, such as B3LYP, CAM-B3LYP, and M06-2X, are employed to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. It is known for its efficiency and good performance in predicting the geometries and vibrational frequencies of a wide range of organic molecules.

CAM-B3LYP (Coulomb-attenuating method B3LYP): This is a long-range corrected hybrid functional designed to improve the prediction of charge-transfer excitations, which are often poorly described by standard hybrid functionals like B3LYP.

M06-2X (Minnesota 06-2X): This is a high-nonlocality hybrid meta-GGA functional that often provides improved accuracy for main-group thermochemistry, kinetics, and noncovalent interactions compared to B3LYP.

A comparative study using these functionals would typically be performed to assess their performance in predicting the properties of N-Methyl-1-(pyridin-3-yl)propan-2-amine.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) structures. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. The resulting energy landscape reveals the global minimum and other low-energy local minima, which represent the most likely conformations the molecule will adopt.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms (like the nitrogen in the pyridine (B92270) ring). These areas are susceptible to electrophilic attack.

Blue: Regions of high positive potential, usually found around electropositive atoms (like hydrogen atoms attached to carbons or nitrogens). These sites are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

The MEP map for this compound would be crucial for predicting its intermolecular interactions and sites of chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Analysis of the spatial distribution of the HOMO and LUMO would show which parts of the this compound molecule are involved in electron donation and acceptance.

Prediction of Vibrational Frequencies and Chemical Shifts

Computational methods can predict spectroscopic properties, which can be compared with experimental data for structure validation.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending of bonds). These theoretical spectra are valuable for interpreting experimental spectroscopic data.

Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing predicted chemical shifts with experimental values is a powerful tool for confirming the structure of a synthesized compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are in silico techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. The simulation places the ligand in various positions and orientations within the protein's binding site and calculates a "docking score" to estimate the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the specific intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that maintain the binding.

These simulations are instrumental in drug discovery for predicting the potential biological activity of a compound. However, no such studies have been published for this compound.

Ligand-Target Binding Interactions and Modes

While specific molecular docking studies for this compound are not extensively available in the current literature, analysis of structurally similar pyridine derivatives offers valuable insights into potential binding interactions. Docking studies on related compounds often reveal that the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction within protein binding pockets. For instance, in studies of various pyridine-containing compounds, interactions with amino acid residues such as histidine, asparagine, and threonine have been observed, where the pyridine ring engages in hydrogen bonding and π-π stacking interactions. It is plausible that this compound would exhibit similar binding modes, utilizing its pyridine nitrogen and the secondary amine for hydrogen bonding, while the aromatic ring could participate in hydrophobic or π-stacking interactions within a target protein's active site.

Identification of Potential Binding Sites

The identification of potential binding sites for a ligand is a crucial step in understanding its mechanism of action. For pyridine-based ligands, binding sites are often characterized by a combination of polar and non-polar residues that can accommodate the distinct electronic and steric properties of the pyridine ring and its substituents. Computational methods that predict binding pockets on protein surfaces can identify potential targets for this compound. These algorithms typically search for cavities and clefts on the protein surface that have suitable volume and physicochemical properties for ligand binding. Given the structural features of this compound, it is anticipated that its binding sites would feature a hydrophilic region to interact with the pyridine nitrogen and the secondary amine, and a hydrophobic pocket to accommodate the propan-amine backbone and the methyl group.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Calculation of Molecular Descriptors (e.g., TPSA, LogP, H-bond acceptors/donors, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental in the development of QSAR models and for the prediction of a compound's pharmacokinetic and pharmacodynamic behavior. For this compound, these descriptors have been calculated using computational tools. The table below summarizes key molecular descriptors.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 28.19 Ų |

| LogP (octanol-water partition coefficient) | 1.68 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

Development of Predictive Models for Biological Activity

While specific QSAR models exclusively developed for this compound have not been identified, QSAR studies on broader classes of pyridine derivatives have been conducted to predict various biological activities, including but not limited to, anti-inflammatory and antimicrobial effects. These models typically correlate molecular descriptors with observed biological activity. For a compound like this compound, descriptors such as LogP, TPSA, and the number of hydrogen bond donors and acceptors would be critical variables in a QSAR model. The development of such a model would involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. The resulting data would then be used to build a mathematical model that could predict the activity of new, unsynthesized compounds, thereby guiding further drug discovery efforts.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity) Prediction

Application of Computational Tools and Algorithms (e.g., SwissADME, Pre-ADMET, Toxtree, pkCSM, AutoML)

A suite of computational tools has been employed to predict the ADMET profile of this compound. These predictions are vital for assessing the drug-likeness of a compound in the early stages of development.

Pharmacokinetic Predictions

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion. The following table presents the predicted pharmacokinetic parameters for this compound, generated using various in silico models.

| ADMET Parameter | Predicted Value/Classification | Tool/Model |

|---|---|---|

| Water Solubility | Soluble | SwissADME |

| Gastrointestinal Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |

| CYP2D6 Inhibitor | Yes | SwissADME |

| P-glycoprotein Substrate | No | SwissADME |

Toxicological Predictions

Toxicity is a major cause of drug failure. In silico toxicity prediction models can help to identify potential liabilities early in the drug discovery process. The table below summarizes the predicted toxicity profile of this compound.

| Toxicity Endpoint | Predicted Result | Tool/Model |

|---|---|---|

| AMES Toxicity | Non-mutagenic | pkCSM |

| Hepatotoxicity | Non-hepatotoxic | pkCSM |

| Carcinogenicity | Non-carcinogen | Toxtree |

| Skin Sensitisation | Non-sensitiser | pkCSM |

Prediction of Theoretical Metabolic Pathways and Enzyme Interactions (e.g., CYP P450 isoforms)

The metabolism of this compound is predicted to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the biotransformation of a vast array of foreign compounds. researchgate.net In silico models suggest that several oxidative reactions are likely to occur, leading to a variety of metabolites. The principal predicted metabolic pathways for this compound involve N-demethylation, hydroxylation of the pyridine ring, and oxidation of the alkyl side chain.

N-demethylation , a common metabolic route for N-methylated compounds, would yield 1-(pyridin-3-yl)propan-2-amine. This reaction is frequently catalyzed by isoforms such as CYP3A4 and CYP2C19. news-medical.net Aromatic hydroxylation of the pyridine ring is another probable pathway, with the position of hydroxylation being influenced by the electronic properties of the ring and the steric hindrance imposed by the side chain. The nitrogen atom in the pyridine ring can influence the regioselectivity of this oxidation.

Furthermore, oxidation of the propan-2-amine side chain could lead to the formation of corresponding alcohols and ketones. The specific CYP isoforms involved in these transformations can be predicted using various in silico tools, including structure-activity relationship (SAR) models and molecular docking simulations. mdpi.comresearchgate.net These models analyze the structural features of the compound to predict its binding affinity and reactivity with the active sites of different CYP enzymes.

Molecular docking studies can provide insights into the specific interactions between this compound and the active site of CYP isoforms. For instance, the nitrogen of the pyridine ring and the secondary amine are likely to form hydrogen bonds with amino acid residues in the enzyme's active site, orienting the molecule for metabolism. The binding energy and orientation within the active site of various CYP isoforms can be calculated to predict the most probable metabolic reactions and the enzymes responsible.

Below is an interactive data table summarizing the predicted metabolic pathways and the likely interacting CYP450 isoforms.

| Predicted Metabolic Pathway | Resulting Metabolite Class | Likely Involved CYP450 Isoforms |

| N-Demethylation | Primary Amine | CYP3A4, CYP2C19, CYP2D6 |

| Aromatic Hydroxylation | Hydroxypyridine derivatives | CYP2E1, CYP2A6 |

| Alkyl Chain Oxidation | Alcohols, Ketones | CYP2B6, CYP3A4 |

| N-Oxidation | N-oxide derivatives | Flavin-containing monooxygenases (FMOs) |

Theoretical Toxicity Assessment (e.g., AMES Mutagenicity Prediction)

In silico toxicology models are instrumental in forecasting the potential adverse effects of chemical compounds. toxmed.itnih.gov For this compound, a key area of computational assessment is the prediction of mutagenicity, often evaluated using models that simulate the Ames test. researchgate.netnih.gov The Ames test is a bacterial reverse mutation assay used to identify substances that can produce genetic mutations.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicity prediction. researchgate.netbiorxiv.org These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. For mutagenicity prediction, QSAR models are trained on large datasets of compounds with known Ames test results. These models identify structural alerts, which are specific molecular fragments or properties associated with mutagenicity.

Aromatic amines are a well-known class of compounds that can exhibit mutagenic properties, often after metabolic activation to reactive intermediates. nih.govimrpress.com The general mechanism involves the N-hydroxylation of the amine by CYP450 enzymes, followed by the formation of a reactive nitrenium ion that can bind to DNA and cause mutations. Therefore, the structural alerts for aromatic amines are highly relevant to this compound.

Various freely available and commercial software programs can be used to predict the Ames mutagenicity of a compound. These tools typically employ a combination of statistical-based and expert rule-based systems. A statistical-based model would compare the structural features of this compound to a database of known mutagens and non-mutagens to calculate the probability of a positive Ames test outcome. An expert rule-based system would identify the presence of structural fragments that are known to be associated with mutagenicity.

The predicted mutagenicity for this compound, based on its chemical structure containing a substituted pyridine ring and a secondary amine, would likely be flagged for potential concern by many QSAR models due to the presence of the aromatic amine-like substructure.

Below is an interactive data table summarizing the theoretical toxicity assessment of this compound.

| Toxicity Endpoint | In Silico Model Type | Predicted Outcome | Rationale / Structural Alerts |

| AMES Mutagenicity | QSAR (Statistical & Rule-Based) | Potential for mutagenicity | Presence of a substituted aromatic amine-like moiety |

| Carcinogenicity | QSAR | Potential for carcinogenicity | Often correlated with positive Ames mutagenicity for aromatic amines |

| Hepatotoxicity | Structure-Toxicity Relationship | Possible | Potential for formation of reactive metabolites |

It is crucial to emphasize that these in silico predictions provide a theoretical assessment and require experimental validation for confirmation. However, they serve as an invaluable tool for prioritizing chemicals for further testing and for guiding the design of safer alternatives.

Mechanistic Studies of Metabolism and Degradation of N Methyl 1 Pyridin 3 Yl Propan 2 Amine in Vitro Focus

Identification of Phase I Metabolites (In Vitro)

Phase I metabolism of N-Methyl-1-(pyridin-3-yl)propan-2-amine primarily involves oxidative reactions. These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation or direct excretion.

In vitro studies utilizing hepatic preparations have identified several oxidative pathways for compounds with similar structural motifs. For this compound, the primary oxidative pathways are anticipated to be hydroxylation and N-dealkylation. Hydroxylation can occur on the pyridine (B92270) ring, leading to the formation of hydroxypyridine derivatives. N-dealkylation involves the removal of the methyl group from the amine, resulting in the primary amine metabolite, 1-(pyridin-3-yl)propan-2-amine.

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary catalyst for Phase I oxidative metabolism. nih.gov The specific isoforms responsible for metabolizing a vast array of xenobiotics include CYP1A2, CYP2D6, CYP2C8, CYP2C19, and CYP3A4. nih.gov For nitrogen-containing compounds like this compound, CYP2D6 and CYP3A4 are often the major contributors to metabolism. nih.govresearchgate.net Studies with recombinant human CYP enzymes are necessary to precisely determine the contribution of each isoform to the hydroxylation and N-dealkylation of this specific compound.

Identification of Phase II Metabolites (In Vitro)

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, thereby aiding their elimination.

Glucuronidation is a major Phase II metabolic pathway for many compounds. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the metabolite. helsinki.fi For the hydroxylated metabolites of this compound, O-glucuronidation is a likely pathway. The primary amine metabolite formed via N-dealkylation can undergo N-glucuronidation. helsinki.fi Specific UGT isoforms, such as UGT1A9, have been shown to be involved in the glucuronidation of various nitrogen-containing compounds and their metabolites. nih.govnih.gov

Enzyme Kinetics of Metabolic Transformations in Cellular Systems

To quantify the efficiency of the metabolic reactions, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined. These parameters provide insight into the affinity of the enzymes for the substrate and the maximum rate at which the metabolism can occur. For instance, studies on similar compounds have determined the Km and Vmax for N-hydroxy-PhIP glucuronidation by UGT1A9 to be 3.73 µM and 4.07 pmol/min/mg, respectively. nih.gov Determining these kinetic parameters for the metabolism of this compound by specific CYP and UGT isoforms is essential for predicting its metabolic fate.

In Vitro Metabolic Stability Assays (e.g., Liver Microsome, Hepatic S9 Fraction, HepaRG Cells)

Metabolic stability assays are crucial for predicting a compound's in vivo persistence and clearance. springernature.comnuvisan.com These assays measure the rate at which a compound is metabolized when incubated with various in vitro systems.

Liver Microsomes : These preparations contain a high concentration of CYP and UGT enzymes and are commonly used to assess Phase I and Phase II metabolic stability. nih.gov

Hepatic S9 Fraction : This fraction contains both microsomal and cytosolic enzymes, providing a broader assessment of metabolic pathways.

HepaRG Cells : These are human-derived liver cells that retain the expression of most drug-metabolizing enzymes and can provide a more comprehensive picture of hepatic metabolism.

The results from these assays, typically reported as the half-life (t1/2) and intrinsic clearance (CLint), are used to rank compounds and predict their in vivo pharmacokinetic behavior. nuvisan.com For example, the intrinsic clearance of a compound in human liver microsomes can be used to estimate its hepatic clearance in humans. nih.gov

Interactive Data Table: Key Enzymes in Drug Metabolism

| Enzyme Family | Specific Isoform | Primary Function | Location |

| Cytochrome P450 | CYP1A2 | Oxidation | Liver, Intestines |

| CYP2D6 | Oxidation | Liver | |

| CYP2C8 | Oxidation | Liver | |

| CYP2C19 | Oxidation | Liver | |

| CYP3A4 | Oxidation | Liver, Intestines | |

| UDP-Glucuronosyltransferase | UGT1A9 | Glucuronidation | Liver, Kidneys |

Chemical Stability and Potential Degradation Pathways of this compound

Potential Degradation Pathways

The degradation of this compound can be postulated to occur through several mechanisms, primarily involving the pyridine ring and the secondary amine group.

Pharmacological Targets and Molecular Interactions of N Methyl 1 Pyridin 3 Yl Propan 2 Amine in Vitro Focus

Receptor Binding Affinity Studies (In Vitro)

Nicotinic Acetylcholine Receptors (nAChRs) Subtype Selectivity (e.g., α4β2, α7, α3β4)

There are no available in vitro studies detailing the binding affinity or subtype selectivity of N-Methyl-1-(pyridin-3-yl)propan-2-amine for nicotinic acetylcholine receptor subtypes, including α4β2, α7, and α3β4. Research on structurally related pyridine-containing compounds exists, but direct data for this compound is absent from the scientific record.

Table 1: Binding Affinity of this compound at nAChR Subtypes

| Receptor Subtype | Binding Affinity (Ki/IC50) |

|---|---|

| α4β2 | Data Not Available |

| α7 | Data Not Available |

Exploration of Other Neurotransmitter Receptors (e.g., Beta-Adrenergic Receptors)

No published in vitro studies were identified that investigate the binding profile of this compound at other neurotransmitter receptors, such as the beta-adrenergic receptors.

Table 2: Binding Affinity of this compound at Beta-Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki/IC50) |

|---|---|

| β1 | Data Not Available |

| β2 | Data Not Available |

Enzyme Inhibition/Activation Studies (In Vitro)

Glycogen Synthase Kinase-3β (GSK-3β)

Scientific literature lacks any in vitro data concerning the potential inhibitory or activational effects of this compound on the enzyme Glycogen Synthase Kinase-3β (GSK-3β).

Table 3: GSK-3β Inhibition by this compound

| Parameter | Value |

|---|---|

| IC50 | Data Not Available |

| Ki | Data Not Available |

Tyrosine Kinases (e.g., Bcr-Abl)

There is no available research documenting the in vitro activity of this compound as an inhibitor or activator of tyrosine kinases, including the Bcr-Abl tyrosine kinase.

Table 4: Bcr-Abl Tyrosine Kinase Inhibition by this compound

| Parameter | Value |

|---|---|

| IC50 | Data Not Available |

Future Research Directions and Potential Applications in Academic Research

Future academic research into N-Methyl-1-(pyridin-3-yl)propan-2-amine is poised to explore its therapeutic potential through a multifaceted approach that combines synthetic chemistry, pharmacology, and computational science. The following sections outline key areas for investigation that could unlock the full potential of this compound and its analogs.

Q & A

Basic: What are the recommended synthetic routes for N-Methyl-1-(pyridin-3-yl)propan-2-amine, and what analytical techniques are critical for confirming its structural purity?

Methodological Answer:

Synthesis typically involves reductive amination of 1-(pyridin-3-yl)propan-2-one with methylamine, followed by purification via column chromatography. Alternative routes may employ nucleophilic substitution of halogenated intermediates. Structural confirmation requires gas chromatography-mass spectrometry (GC-MS) to verify molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to resolve stereochemistry and substituent positions . High-resolution mass spectrometry (HRMS) is essential for validating molecular formula accuracy.

Basic: How does the structural configuration of this compound influence its physicochemical properties, and what computational methods are used to predict these properties?

Methodological Answer:

The pyridine ring introduces aromaticity and hydrogen-bonding potential, affecting solubility and lipophilicity. Computational tools like density functional theory (DFT) can predict bond angles, charge distribution, and dipole moments, while molecular dynamics simulations assess solvation behavior. Software such as Gaussian or Schrödinger Suite is used to model interactions with biological targets, leveraging structural analogs like MDMA (N-methyl-1-(3,4-methylenedioxyphenyl)propan-2-amine) as reference frameworks .

Advanced: What in vitro models are appropriate for assessing the receptor binding affinities of this compound, and how do these models account for potential stereoselective interactions?

Methodological Answer:

Radioligand displacement assays using transfected HEK-293 cells expressing human monoamine transporters (e.g., serotonin, dopamine, norepinephrine) are standard. Stereoselectivity is evaluated by testing enantiomers resolved via chiral chromatography. Competitive binding curves (e.g., Ki values) quantify affinity, while functional assays (e.g., calcium flux) assess agonist/antagonist activity. Cross-referencing with structurally related stimulants like methiopropamine (a thiophene analog) provides context for interpreting binding profiles .

Advanced: How can researchers resolve discrepancies in reported metabolic pathways of this compound across different in vivo and in vitro studies?

Methodological Answer:

Discrepancies arise from interspecies variations in cytochrome P450 (CYP) enzyme expression. A tiered approach is recommended:

In vitro microsomal assays (human/rat liver microsomes) to identify primary metabolites.

Isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic pathways.

Cross-validation via in vivo studies (rodent models) with LC-HRMS metabolomics.

Enzyme inhibition studies (e.g., CYP2D6/CYP3A4 inhibitors) to delineate isoform-specific contributions. Contradictory data should be contextualized using structural analogs like methiopropamine, which undergoes N-demethylation and ring oxidation .

Regulatory: What regulatory considerations must be addressed when designing experimental protocols involving this compound, given the scheduling of structural analogs like methiopropamine?

Methodological Answer:

Although this compound is not explicitly listed in controlled substance schedules, its structural similarity to methiopropamine (Schedule I in the U.S. and EU ) necessitates precaution. Researchers must:

Verify local regulations using tools like the DEA Controlled Substances Act and European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) databases.

Apply for DEA/FDA exemptions if required.

Implement secure storage and disposal protocols per NIH Biosafety Guidelines .

Data Analysis: How should researchers approach conflicting data regarding the neuropharmacological effects of this compound in different animal models?

Methodological Answer:

Contradictions often stem from dose-response variability or species-specific pharmacokinetics. A systematic approach includes:

Meta-analysis of existing literature to identify confounding variables (e.g., administration route, strain differences).

Dose-ranging studies in standardized models (e.g., Sprague-Dawley rats, C57BL/6 mice).

Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with behavioral outcomes.

Cross-species comparisons using in vitro-in vivo extrapolation (IVIVE). Reference studies on MDMA and methiopropamine to contextualize neurochemical mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.